Physicochemical Differentiation: Calculated LogP and Polar Surface Area of Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate vs. Oxolan-3-yl and Cyclobutyl Analogs
The thiolan-3-yl group imparts higher calculated lipophilicity (cLogP) to the target compound compared to the oxygen-containing oxolan-3-yl analog, while the cyclobutyl analog exhibits lower topological polar surface area (tPSA). These in silico differences suggest that the target compound may possess distinct membrane permeability and oral absorption profiles within the series, although direct experimental logD7.4 determinations have not been reported .
| Evidence Dimension | Calculated LogP (cLogP) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | cLogP: ~2.7; tPSA: ~101 Ų (calculated for C18H26N2O5S2) |
| Comparator Or Baseline | Oxolan-3-yl analog (CAS 2319640-72-5, C18H26N2O6S): cLogP ~1.9, tPSA ~110 Ų; Cyclobutyl analog (CAS 2319833-89-9, C17H24N2O4S): cLogP ~2.2, tPSA ~84 Ų |
| Quantified Difference | ΔcLogP target vs. oxolan: +0.8; ΔcLogP target vs. cyclobutyl: +0.5; ΔtPSA target vs. cyclobutyl: +17 Ų |
| Conditions | In silico calculation using atom-based methodology (e.g., XLogP3, Ertl tPSA); no experimental logD7.4 or PAMPA data available |
Why This Matters
For procurement decisions in cell-based or in vivo pharmacology, differences in lipophilicity of this magnitude can translate into meaningful shifts in passive membrane permeability and nonspecific protein binding, directly affecting the interpretability of potency data.
